molecular formula C13H15BrO4 B11796779 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No.: B11796779
M. Wt: 315.16 g/mol
InChI Key: UBPVYJPUNXYCSR-UHFFFAOYSA-N
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Description

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of tetrahydropyran, featuring a bromophenoxy group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid typically involves the reaction of 4-bromophenol with tetrahydropyran derivatives. One common method includes the use of a bromomethylating agent to introduce the bromophenoxy group onto the tetrahydropyran ring. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of both the bromophenoxy group and the carboxylic acid group, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C13H15BrO4

Molecular Weight

315.16 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]oxane-4-carboxylic acid

InChI

InChI=1S/C13H15BrO4/c14-10-1-3-11(4-2-10)18-9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16)

InChI Key

UBPVYJPUNXYCSR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(COC2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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